1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
CAS No.: 207994-12-5
Cat. No.: VC3814462
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207994-12-5 |
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Molecular Formula | C8H5ClF3NO |
Molecular Weight | 223.58 g/mol |
IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Standard InChI | InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 |
Standard InChI Key | UJXXBJRNTFTYRK-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES | CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, reflecting the substituents' positions on the pyridine ring. Its molecular formula is C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol . The trifluoromethyl (-CF₃) and chlorine (-Cl) groups contribute to its electron-deficient aromatic system, while the acetyl (-COCH₃) moiety enhances reactivity in nucleophilic substitution and condensation reactions.
Structural Features and Stereoelectronic Properties
X-ray crystallography of analogous compounds reveals a planar pyridine ring with bond angles and lengths consistent with aromaticity. The trifluoromethyl group induces significant electron-withdrawing effects, lowering the π-electron density at positions 2 and 4 of the ring. This electronic profile facilitates regioselective functionalization, as demonstrated in studies where bromination occurs preferentially at the para position relative to the acetyl group . Computational analyses using density functional theory (DFT) further predict a dipole moment of 4.2 Debye, driven by the polar C-Cl and C-F bonds .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically proceeds via halogenation and Friedel-Crafts acylation (Figure 1). A representative pathway involves:
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Bromination: Treatment of 3-chloro-5-(trifluoromethyl)pyridine with phenyltrimethylammonium tribromide in tetrahydrofuran yields 2-bromo-3-chloro-5-(trifluoromethyl)pyridine .
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Acylation: Reaction with acetyl chloride in the presence of aluminum chloride installs the acetyl group, achieving yields of 65–70% after purification by silica gel chromatography .
Alternative methods employ Suzuki-Miyaura cross-coupling to attach pre-functionalized acetyl moieties, though this approach requires palladium catalysts and inert conditions .
Optimization Challenges
A major bottleneck is the steric hindrance caused by the trifluoromethyl group, which slows reaction kinetics during acylation. Recent advances address this by using microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 60% . Scalability remains limited by the high cost of trifluoromethyl precursors, though flow chemistry techniques show promise for kilogram-scale production .
Physical and Chemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, COCH₃), 7.92 (d, J = 8.6 Hz, 1H, pyridine-H4), 8.44 (d, J = 9.9 Hz, 1H, pyridine-H6) .
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¹³C NMR: δ 26.8 (COCH₃), 122.4 (q, J = 270 Hz, CF₃), 138.2 (C-Cl), 149.6 (C=O) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch) .
Thermodynamic Data
Property | Value | Method |
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Melting Point | 98–100°C | Differential Scanning Calorimetry |
Boiling Point | 285°C (dec.) | Reduced Pressure Distillation |
LogP (Octanol-Water) | 2.45 ± 0.12 | Shake-Flask Method |
Solubility in Water | 0.12 mg/mL at 25°C | Gravimetric Analysis |
The low aqueous solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol in biological assays .
Applications in Drug Discovery
Muscarinic Acetylcholine Receptor Modulation
This compound serves as a precursor to M₃ mAChR-positive allosteric modulators (PAMs). Structural analogs, such as N-pyrimidyl-2-thiazolamines, demonstrate nanomolar potency (EC₅₀ = 12 nM) and >100-fold selectivity over M₂ and M₄ subtypes . The trifluoromethyl group enhances metabolic stability, as evidenced by a 4.5-hour plasma half-life in rat models .
Antimicrobial Activity
Derivatives bearing thiourea linkages exhibit moderate activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The mechanism involves disruption of bacterial membrane potential, as confirmed by propidium iodide uptake assays .
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Contaminated waste must be incinerated at >1000°C to prevent fluoride gas emissions .
Environmental Impact
The environmental persistence (DT₅₀ = 120 days in soil) and bioaccumulation potential (BCF = 350 in trout) warrant stringent disposal protocols. Photodegradation studies show 90% decomposition under UV light (254 nm) within 72 hours, suggesting solar remediation as a viable mitigation strategy .
Future Perspectives
Advances in continuous-flow synthesis and biocatalytic trifluoromethylation could reduce production costs by 40–50%. Additionally, computational models predicting metabolite formation may streamline preclinical toxicity profiling. Collaborative efforts between academia and industry are critical to unlocking this compound's full potential in addressing unmet medical needs.
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